molecular formula C11H11ClO4 B13525552 Methyl 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoate

Methyl 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B13525552
M. Wt: 242.65 g/mol
InChI Key: GAWOPMXDDMMMSZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a chloro and methoxy substituted phenyl ring attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 4-chloro-3-methoxybenzoic acid.

    Reduction: Formation of 3-(4-chloro-3-methoxyphenyl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylbenzyl chloride: Similar structure but lacks the ester group.

    3-Chloro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of an ester.

    (3-Chloro-4-methoxyphenyl)methanol: Contains a hydroxyl group instead of an ester.

Uniqueness

Methyl 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoate is unique due to the combination of its chloro, methoxy, and ester functional groups

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

methyl 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11ClO4/c1-15-10-5-7(3-4-8(10)12)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3

InChI Key

GAWOPMXDDMMMSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CC(=O)OC)Cl

Origin of Product

United States

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